1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one
CAS No.: 170455-86-4
Cat. No.: VC20912730
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170455-86-4 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-(4-ethoxyphenyl)-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C13H18O2/c1-5-15-11-8-6-10(7-9-11)12(14)13(2,3)4/h6-9H,5H2,1-4H3 |
| Standard InChI Key | JXNVWEWUUWLGCJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C(C)(C)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C(C)(C)C |
Introduction
1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one is a synthetic organic compound with the molecular formula C13H18O. It belongs to the family of ketones, specifically a propanone derivative, and is characterized by its ethoxy substituent on the phenyl ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
General Synthesis Approach
In general, ketones can be synthesized through various methods, including the Grignard reaction, Friedel-Crafts acylation, or by oxidation of secondary alcohols. For compounds like 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one, a likely approach would involve the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Spectroscopic Data
While specific spectroscopic data (e.g., NMR, IR) for 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one are not provided in the available literature, typical ketones exhibit characteristic carbonyl stretching bands in IR spectroscopy and specific signals in NMR spectra that can be used for identification.
Applications and Research Findings
The applications of 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one are not extensively documented, but compounds with similar structures are often explored in pharmaceutical and materials science research. For instance, ketones are used as intermediates in the synthesis of more complex molecules, including drugs and polymers.
Potential Uses
-
Pharmaceutical Intermediates: Ketones like 1-(4-Ethoxyphenyl)-2,2-dimethylpropan-1-one can serve as precursors for synthesizing bioactive compounds.
-
Materials Science: They may be used in the development of new materials with specific optical or electrical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume